N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide

Description

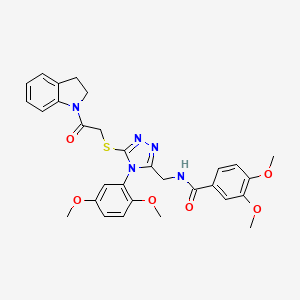

The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with multiple functional groups. Key structural elements include:

- A 2,5-dimethoxyphenyl group at position 4 of the triazole ring.

- A thioether linkage connecting the triazole to a 2-(indolin-1-yl)-2-oxoethyl moiety.

- A 3,4-dimethoxybenzamide group attached via a methylene bridge to the triazole.

Below, we focus on comparisons with structurally related compounds to infer properties and relevance.

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O6S/c1-38-21-10-12-24(39-2)23(16-21)35-27(17-31-29(37)20-9-11-25(40-3)26(15-20)41-4)32-33-30(35)42-18-28(36)34-14-13-19-7-5-6-8-22(19)34/h5-12,15-16H,13-14,17-18H2,1-4H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFUEUPJHFTWFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=C(C=C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthetic methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C26H25N5O4S2 and a molecular weight of 535.64 g/mol. Its structural complexity includes a triazole ring and multiple methoxy groups that may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been evaluated for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division.

A study reported the synthesis and evaluation of various derivatives that demonstrated significant cytotoxicity against several cancer cell lines including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) with IC50 values ranging from 1.58 to 3.58 µM depending on the specific compound tested . The mechanism involves binding to the colchicine site on tubulin, effectively disrupting microtubule dynamics.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:

- Tubulin Binding : The compound likely binds to the colchicine site on tubulin, inhibiting its polymerization and disrupting mitotic spindle formation.

- Enzyme Inhibition : It may also inhibit specific enzymes involved in cancer cell proliferation or survival pathways.

- Apoptosis Induction : Some studies suggest that similar compounds can induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have been conducted to assess the biological activity of related compounds:

- In vitro Studies : A series of derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications in the side chains significantly impacted their efficacy .

- Molecular Docking Studies : Molecular docking simulations have predicted strong binding affinities for these compounds at the colchicine-binding site on tubulin, with binding energies ranging from -48.34 to -91.43 kcal/mol .

Data Table: Biological Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5d | MCF-7 | 1.65 ± 0.06 | Tubulin Inhibition |

| Compound 5e | SiHa | 1.58 ± 0.04 | Tubulin Inhibition |

| Compound 5i | PC-3 | 3.58 ± 0.83 | Tubulin Inhibition |

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research indicates that compounds similar to N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethoxybenzamide exhibit significant antitumor properties. The triazole moiety is known for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have demonstrated that derivatives of triazole can effectively target tumor cells by disrupting key signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly through the modulation of pathways associated with oxidative stress and neuroinflammation. Research has shown that similar compounds can enhance neuronal survival and reduce apoptotic markers in models of neurodegenerative diseases like Alzheimer's and Parkinson's . The indolin moiety is especially noteworthy for its ability to interact with neuroreceptors and influence neurochemical pathways.

Biological Mechanisms

Mechanism of Action

The biological activity of this compound is believed to stem from its ability to modulate various cellular pathways. Key mechanisms include:

- Inhibition of Kinases: The compound may inhibit specific kinases involved in cancer progression.

- Antioxidant Properties: Its structure allows it to scavenge free radicals and reduce oxidative stress within cells .

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of triazole derivatives, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. The administration of these compounds resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .

Data Table: Summary of Applications

Comparison with Similar Compounds

Triazole-Thione Derivatives ()

Compounds 7–9 and 10–15 from International Journal of Molecular Sciences (2014) share the 1,2,4-triazole scaffold with thioether or thione groups . For example:

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] feature sulfonyl and difluorophenyl substituents.

- S-alkylated derivatives [10–15] are synthesized by reacting triazole-thiones with α-halogenated ketones, analogous to the target compound’s likely synthesis route involving a bromoethyl indolinone.

Key Differences :

- The target compound replaces sulfonyl/difluorophenyl groups with 2,5-dimethoxyphenyl and indolin-2-one ethyl moieties.

- The presence of dual methoxy groups on both the triazole-linked phenyl and benzamide may enhance hydrophobicity compared to halogenated analogues.

Benzamide- and Indole-Containing Derivatives ()

- 5-substituted-3-(4-arylimino)-1-[5-mercapto(1,3,4-oxadiazolyl)]-methyl-indol-2-one () shares an indole core but lacks the triazole-thioether linkage .

- 862831-31-0 () includes an indole and dimethoxy groups but features a diketone structure instead of a triazole .

Physicochemical and Spectral Properties

Solubility and LogP

- Methoxy groups (electron-donating) increase hydrophobicity. The target’s three methoxy substituents likely result in higher logP compared to less-substituted analogues like compounds 7–9 () .

- The thioether linkage may reduce oxidation stability relative to sulfonyl-containing derivatives (e.g., compounds 7–9 ) .

NMR Spectral Analysis ()

- In Molecules (2014), NMR shifts in regions A (positions 39–44) and B (29–36) were used to deduce substituent effects in triazole derivatives . For the target compound:

Data Table: Structural and Functional Comparison

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1: Nucleophilic substitution to introduce the thioether linkage (e.g., reacting a triazole-thiol intermediate with 2-(indolin-1-yl)-2-oxoethyl bromide).

- Step 2: Amide coupling using reagents like EDC/HOBt to attach the 3,4-dimethoxybenzamide moiety.

- Step 3: Purification via column chromatography or recrystallization (e.g., using ethanol-DMF mixtures). Optimization strategies include:

- Temperature control (reflux in DMF at 80–100°C for higher yields).

- Use of bases like cesium carbonate to facilitate thioether formation .

- Monitoring reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?

- 1H/13C NMR spectroscopy: Assign peaks for methoxy groups (δ ~3.8–4.0 ppm), indoline protons (δ ~6.5–7.5 ppm), and triazole carbons (δ ~150–160 ppm).

- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 587.7) .

- HPLC: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition assays: Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.

- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.

- Protein binding studies: Employ fluorescence quenching or surface plasmon resonance (SPR) to assess albumin interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

- Modify substituents: Replace 2,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme affinity.

- Triazole ring variations: Compare 1,2,4-triazole with 1,2,3-triazole analogs to evaluate steric effects.

- Thioether linker optimization: Replace sulfur with selenoether or methylene groups to assess metabolic stability . Example SAR Table:

| Derivative | Structural Modification | IC50 (μM) vs. Control |

|---|---|---|

| Parent | None | 5.2 |

| CF3-sub | 4-Trifluoromethylphenyl | 1.8 |

| S→CH2 | Thioether to methylene | >10 |

| Data adapted from triazole derivative studies . |

Q. What computational methods are suitable for predicting target interactions and pharmacokinetic properties?

- Molecular docking: Use AutoDock Vina to model binding to 5-lipoxygenase-activating protein (FLAP) or kinases.

- MD simulations: Assess stability of ligand-receptor complexes in aqueous environments (GROMACS/AMBER).

- ADMET prediction: SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .

Q. How should contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

- Standardize assay conditions: Control variables like cell passage number, serum concentration, and incubation time.

- Validate with orthogonal assays: Confirm cytotoxicity via apoptosis markers (Annexin V/PI) alongside MTT.

- Statistical analysis: Apply ANOVA or machine learning (e.g., random forest) to identify confounding factors .

Q. What strategies can mitigate low yield in the final amide coupling step?

- Coupling reagent optimization: Test T3P vs. HATU for sterically hindered amines.

- Microwave-assisted synthesis: Reduce reaction time from 12 hours to 30 minutes at 100°C.

- Protecting group strategy: Temporarily protect indoline nitrogen with Boc to prevent side reactions .

Methodological Challenges and Solutions

Q. How to address poor solubility in aqueous buffers during in vitro assays?

- Co-solvent systems: Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations.

- Prodrug design: Introduce phosphate esters or PEGylated side chains .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.